Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Parent Pyridine-3,5-diol
2-Methylpyridine-3,5-diol (MW 125.13) exhibits a predicted LogP approximately 0.5–0.7 units higher than unsubstituted pyridine-3,5-diol (MW 111.10, computed LogP 0.49) due to the addition of the hydrophobic methyl group [1]. The topological polar surface area (TPSA) remains identical at 53.35 Ų for both compounds, meaning the increased lipophilicity is achieved without sacrificing hydrogen-bonding capacity—a desirable profile for fragment hits where balanced polarity is critical [1].
| Evidence Dimension | Physicochemical properties (MW, LogP, PSA) |
|---|---|
| Target Compound Data | MW 125.13 g/mol; predicted LogP ~1.0–1.2 (estimated by methylene increment from parent); PSA 53.35 Ų |
| Comparator Or Baseline | Pyridine-3,5-diol (CAS 3543-02-0): MW 111.10 g/mol; computed LogP 0.49; PSA 53.35 Ų |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +0.5 to +0.7 (estimated); ΔPSA = 0 Ų |
| Conditions | Computed/estimated physicochemical parameters; experimental LogP/logD values for the target compound are not publicly available |
Why This Matters
The increased lipophilicity with conserved hydrogen-bonding capacity makes 2-methylpyridine-3,5-diol a more membrane-permeable fragment candidate while retaining aqueous solubility, directly impacting its suitability for cell-based screening cascades where pyridine-3,5-diol may be too polar.
- [1] PubChem. Pyridine-3,5-diol (CAS 3543-02-0). Computed Properties: Molecular Weight 111.10 g/mol, XLogP3 0.49, TPSA 53.35 Ų. View Source
